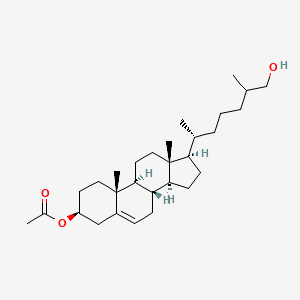

3-O-Acetyl-26-hydroxy Cholesterol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

3-O-Acetyl-26-hydroxy Cholesterol is synthesized through a series of reactions starting from cholesterol. The synthesis involves hydroxylation, acetylation, and possibly other chemical transformations to introduce the acetyl and hydroxy groups at specific positions on the cholesterol backbone. The process highlights the enzymatic action involved in generating specific sterol intermediates. For instance, 26-hydroxycholesterol is synthesized by a mitochondrial P-450 enzyme and is involved in the metabolism to bile acids and regulation of cholesterol synthesis (Javitt, 1990).

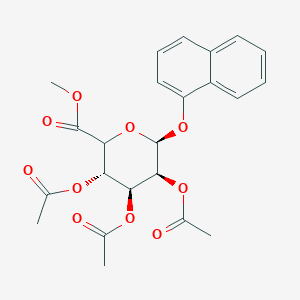

Molecular Structure Analysis

The molecular structure of 3-O-Acetyl-26-hydroxy Cholesterol is characterized by the presence of an acetyl group at the 3rd carbon and a hydroxy group at the 26th carbon of the cholesterol skeleton. This modification influences the compound's orientation within biological membranes and its mechanism of transport and interaction with cellular components. Studies on the crystal structure of cholesterol derivatives provide insights into the molecular organization and potential interactions of 3-O-Acetyl-26-hydroxy Cholesterol within cell membranes (Shieh, Hoard, & Nordman, 1977).

Chemical Reactions and Properties

3-O-Acetyl-26-hydroxy Cholesterol participates in various chemical reactions, reflecting its role in biological processes. The compound's ability to undergo oxidation, reduction, and esterification reactions underscores its versatility and importance in cholesterol metabolism and bile acid synthesis. For example, 26-hydroxycholesterol can be oxidized to produce bile acids, demonstrating its pivotal role in cholesterol catabolism (Krisans et al., 1985).

Physical Properties Analysis

The physical properties of 3-O-Acetyl-26-hydroxy Cholesterol, such as solubility, melting point, and crystalline structure, are influenced by its molecular modifications. These properties are critical for understanding the compound's behavior in biological systems and its interaction with other molecules. The crystal structure analysis provides insights into the preferred conformation and intermolecular association, which are essential for its biological functions (Shieh, Hoard, & Nordman, 1977).

Chemical Properties Analysis

The chemical properties of 3-O-Acetyl-26-hydroxy Cholesterol, including its reactivity and interaction with other molecules, are crucial for its role in regulating lipid metabolism and cholesterol homeostasis. The compound's interactions with enzymes and its effects on sterol synthesis and LDL receptor activity are of particular interest. Its ability to inhibit cholesterol synthesis and modulate LDL receptor activity highlights its potential regulatory roles (Javitt, 1990).

Wissenschaftliche Forschungsanwendungen

Neurodegenerative Disease Research

Research on 3-O-Acetyl-26-hydroxy Cholesterol has implications in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS). A study found elevated levels of cholesterol in the cerebrospinal fluid (CSF) of ALS patients, with associated changes in cholesterol metabolites, including 3β,7α-dihydroxycholest-5-en-26-oic acid, a product of cholesterol metabolism (Abdel-Khalik et al., 2016).

Cholesterol Metabolism and Bile Acid Synthesis

3-O-Acetyl-26-hydroxy Cholesterol is involved in cholesterol metabolism and bile acid synthesis. It's synthesized by mitochondrial enzymes and transported to the liver for bile acid metabolism. Its role in inhibiting cholesterol synthesis and low-density lipoprotein (LDL) receptor activity has been studied, indicating its potential influence on lipid metabolism (Javitt, 1990).

Oxidation and Biological Activity

The oxidation processes of 3-O-Acetyl-26-hydroxy Cholesterol have been explored, revealing its quicker oxidation compared to other cholesterol derivatives. This has implications for understanding its metabolic pathways and potential biological activities (Dean & Whitehouse, 1966).

Toxicity Studies

Studies on the toxicity of cholesterol oxidation products, including 3-O-Acetyl-26-hydroxy Cholesterol, have highlighted its potential cytotoxic effects, particularly in relation to monocyte-macrophages. This research is crucial for understanding the role of these compounds in diseases like atherosclerosis (Clare et al., 1995).

Lipid Metabolism Regulation

Research on cholesterol 25-hydroxylase, which synthesizes potent oxysterols like 3-O-Acetyl-26-hydroxy Cholesterol, sheds light on its role in regulating lipid metabolism. These studies contribute to understanding how cholesterol and lipid metabolism are controlled at the cellular level (Lund et al., 1998).

Peroxisomal Metabolism

Research indicates that peroxisomes in rat liver can oxidize 3-O-Acetyl-26-hydroxy Cholesterol, suggesting a role in bile acid synthesis and cholesterol catabolism. This is important for understanding the cellular mechanisms involved in lipid metabolism (Krisans et al., 1985).

Ovarian Mitochondrial Metabolism

Studies on ovarian mitochondria have identified the 26-hydroxylation of cholesterol, leading to the formation of 3-O-Acetyl-26-hydroxy Cholesterol. This research has implications for understanding how cholesterol metabolism is regulated in ovarian cells and its effects on sterol synthesis and LDL receptor gene expression (Rennert et al., 1990).

Eigenschaften

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O3/c1-19(18-30)7-6-8-20(2)25-11-12-26-24-10-9-22-17-23(32-21(3)31)13-15-28(22,4)27(24)14-16-29(25,26)5/h9,19-20,23-27,30H,6-8,10-18H2,1-5H3/t19?,20-,23+,24+,25-,26+,27+,28+,29-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAZPBATUQHQGW-YFCBXXETSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-O-Acetyl-26-hydroxy Cholesterol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(5Z)-5-({4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl}methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141168.png)

![4-[(2Z)-2-Penten-1-yl]pyridine](/img/structure/B1141178.png)

![Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate](/img/structure/B1141187.png)

![5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3](/img/structure/B1141189.png)